molecular formula C27H28O5 B6353296 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one CAS No. 1461750-25-3

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one

Cat. No.: B6353296
CAS No.: 1461750-25-3
M. Wt: 432.5 g/mol
InChI Key: SFKYGYRKFMUHAD-YEHREXKJSA-N
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Description

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a complex organic compound characterized by its tetrahydropyran ring structure with three benzyloxy groups and a methyl group

Preparation Methods

The synthesis of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques like column chromatography.

Chemical Reactions Analysis

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for glycosylation reactions.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYGYRKFMUHAD-YEHREXKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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